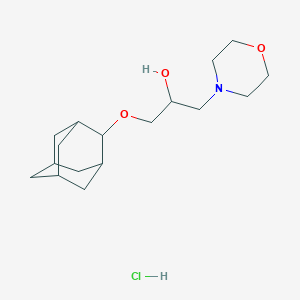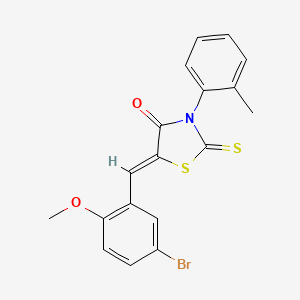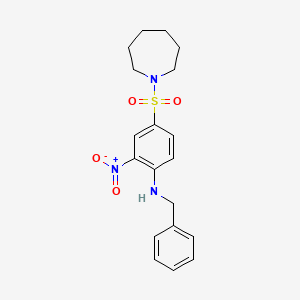
1-(2-adamantyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-adamantyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride, also known as AOA, is a chemical compound that has been studied for its potential therapeutic effects. AOA is a selective inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway, which is involved in various cellular processes, including cell growth, survival, and metabolism. The purpose of
Mécanisme D'action
1-(2-adamantyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride works by inhibiting the PI3K pathway, which is involved in various cellular processes, including cell growth, survival, and metabolism. The PI3K pathway is activated by various growth factors and cytokines, which bind to cell surface receptors and activate downstream signaling cascades. 1-(2-adamantyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride inhibits the activity of PI3K, which prevents the activation of downstream signaling cascades and ultimately leads to the inhibition of cell growth and survival.
Biochemical and Physiological Effects:
1-(2-adamantyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and survival, the improvement of glucose tolerance and insulin sensitivity, and the protection against neuronal damage. 1-(2-adamantyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride has also been shown to modulate various signaling pathways, including the mTOR pathway, which is involved in the regulation of cell growth and metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-adamantyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride in lab experiments is its selectivity for the PI3K pathway, which allows for the specific inhibition of this pathway without affecting other signaling pathways. However, one limitation of using 1-(2-adamantyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 1-(2-adamantyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride, including the development of more efficient synthesis methods, the investigation of its potential therapeutic effects in other diseases, and the exploration of its mechanisms of action in more detail. Additionally, the development of more potent and selective inhibitors of the PI3K pathway could lead to the development of new therapies for various diseases.
Méthodes De Synthèse
1-(2-adamantyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride can be synthesized using a multi-step process that involves the reaction of 2-adamantanol with 4-morpholineethanol, followed by the addition of 3-chloropropanol and hydrochloric acid. The resulting product is then purified using various techniques, such as column chromatography and recrystallization.
Applications De Recherche Scientifique
1-(2-adamantyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride has been studied for its potential therapeutic effects in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, 1-(2-adamantyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride has been shown to inhibit the growth and proliferation of cancer cells by targeting the PI3K pathway. In diabetes research, 1-(2-adamantyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride has been shown to improve glucose tolerance and insulin sensitivity in animal models. In neurodegenerative disorder research, 1-(2-adamantyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride has been shown to protect against neuronal damage and improve cognitive function in animal models.
Propriétés
IUPAC Name |
1-(2-adamantyloxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO3.ClH/c19-16(10-18-1-3-20-4-2-18)11-21-17-14-6-12-5-13(8-14)9-15(17)7-12;/h12-17,19H,1-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVIGAVXFFTJOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(COC2C3CC4CC(C3)CC2C4)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1'-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol](/img/structure/B4956028.png)
![3-(4-bromophenyl)-5-(3,4-dimethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4956030.png)
![4-{[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B4956031.png)
![1-[(5-bromo-2-thienyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B4956037.png)
![1-(2-methylbenzyl)-N-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4956051.png)
![2-(1-{1-[(6-methoxy-3-pyridinyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)-2-propanol](/img/structure/B4956065.png)
![1-chloro-2-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene](/img/structure/B4956073.png)
![2-fluoro-N-{4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B4956074.png)
![5,7-bis(difluoromethyl)-N-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4956077.png)


![N-{5-[2-(benzylthio)phenyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methoxyphenyl)urea](/img/structure/B4956100.png)
![4-{[(2-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B4956106.png)
